molecular formula C19H24N4O4 B2994381 N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900899-86-7

N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2994381
CAS No.: 900899-86-7
M. Wt: 372.425
InChI Key: JDJZHMWIWIANEZ-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. Its structure features a tricyclic core (pyrido-pyrrolo-pyrimidine) with a 4-oxo group, a 3-methoxypropyl substituent at position 1, and a carboxamide group at position 2 linked to a 1-methoxypropan-2-yl moiety. This compound is part of a broader series of analogs designed for structure-activity relationship (SAR) studies, particularly in medicinal chemistry contexts targeting kinase inhibition or other biological pathways .

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13(12-27-3)20-18(24)15-11-14-17(22(15)9-6-10-26-2)21-16-7-4-5-8-23(16)19(14)25/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJZHMWIWIANEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups conducive to biological activity. The molecular formula is C19H26N4O4C_{19}H_{26}N_{4}O_{4}, and its structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells via the activation of caspases and modulation of death receptors such as DR5 and DR6. In vitro studies demonstrated that treatment with related compounds led to increased expression of cleaved caspases and inhibited tumor growth in xenograft models .
  • Case Study : A study on a structurally similar compound revealed that it inhibited colon cancer cell growth significantly, suggesting that this compound may exert similar effects. The compound was tested at varying concentrations (0–15 μg/mL) and showed a dose-dependent response in promoting apoptotic cell death and enhancing the expression of apoptotic markers .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound:

  • Mechanism : Research has indicated that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is often mediated through the suppression of NF-kB and MAPK pathways, which are crucial in inflammatory responses .
  • Research Findings : In experiments involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, compounds similar to this compound demonstrated significant reductions in nitric oxide production and inflammatory marker expression .

Antimicrobial Activity

Emerging data also suggest potential antimicrobial properties:

  • Activity Spectrum : Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects against various bacterial strains. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Summary Table

Biological Activity Mechanism Model/Study Outcome
AnticancerApoptosis induction via caspase activationXenograft mouse modelTumor growth inhibition
Anti-inflammatoryNF-kB pathway suppressionRAW 264.7 cellsReduced NO and COX-2 levels
AntimicrobialUnknown mechanismVarious bacterial strainsInhibition observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Substituent (Position 1) Carboxamide Substituent (Position 2) Molecular Formula Molecular Weight Key Features/Data
Target Compound : N-(1-Methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-... 3-Methoxypropyl 1-Methoxypropan-2-yl Not explicitly provided Not provided Ether-containing substituents may enhance solubility; no direct bioactivity data reported.
1-(3-Methoxypropyl)-N-(4-methylbenzyl)-4-oxo-... 3-Methoxypropyl 4-Methylbenzyl C24H26N4O3 418.5 Aromatic benzyl group increases lipophilicity; CAS RN: 900896-60-6.
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-... 3-Methoxypropyl 4-Isopropylphenyl C24H26N4O3 418.5 Bulky isopropylphenyl group may affect steric interactions; CAS RN: 900887-75-3.
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-... 3-Methoxypropyl, 9-Methyl 3-Methoxypropyl C21H26N4O3 382.4 Dual methoxypropyl groups and methyl at position 9; CAS RN: 724738-93-4.
1-(3-Methoxypropyl)-4-oxo-N-(o-tolyl)-... 3-Methoxypropyl o-Tolyl (2-methylphenyl) C23H24N4O3 404.5 Ortho-substituted aryl group introduces steric hindrance; CAS RN: 900890-98-4.
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-... 3-Methoxypropyl, 9-Methyl 2,4-Dimethoxyphenyl C25H28N4O5 464.5 Electron-rich aryl substituent; 9-methyl may stabilize core conformation.
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-... 3-Methoxypropyl, 9-Methyl 2-Phenylethyl C24H26N4O3 418.5 Flexible phenylethyl chain; predicted pKa: 14.76 .

Key Observations:

All compounds share a 3-methoxypropyl group at position 1, suggesting its role in balancing solubility and membrane permeability via the ether linkage.

Carboxamide Substituent Diversity: Alkyl vs. Aryl: The target compound’s 1-methoxypropan-2-yl group (alkyl) contrasts with aryl substituents (e.g., 4-methylbenzyl , o-tolyl ). Electronic Effects: The 2,4-dimethoxyphenyl group introduces electron-donating methoxy groups, which could modulate hydrogen bonding or charge interactions in target binding pockets.

Molecular Weight and Physicochemical Properties :

  • Molecular weights range from 382.4 to 464.5, with the target compound likely falling within this range.
  • Predicted properties for (density: 1.24 g/cm³, pKa: 14.76) suggest moderate lipophilicity, consistent with the methoxypropyl substituent’s polarity.

Synthetic Pathways :

  • Analogs in were synthesized via hydrolysis of carboxylate esters (e.g., compounds 17, 18) followed by carbodiimide-mediated coupling with amines. The target compound likely follows a similar route, using 1-methoxypropan-2-ylamine as the coupling partner.

Research Findings and Implications

While direct biological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:

  • Bioactivity Trends : Compounds with aryl carboxamide substituents (e.g., ) may exhibit stronger target binding due to aromatic interactions, whereas alkyl groups (e.g., target compound) could favor pharmacokinetic properties like solubility and half-life.
  • Position 9 Methylation : Derivatives with 9-methyl groups () might show improved metabolic stability, as methylation often blocks oxidative degradation pathways.

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